molecular formula C15H15N3O3S B13356689 1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole

1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13356689
M. Wt: 317.4 g/mol
InChI Key: BNALXLOGEUCSMK-UHFFFAOYSA-N
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Description

1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a naphthyl group, a sulfonyl group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Naphthyl Sulfonyl Chloride: The starting material, 4-propoxy-1-naphthol, is reacted with chlorosulfonic acid to form 4-propoxy-1-naphthylsulfonyl chloride.

    Formation of the Triazole Ring: The naphthyl sulfonyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole
  • 1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole

Uniqueness

1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-propoxynaphthalen-1-yl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C15H15N3O3S/c1-2-9-21-14-7-8-15(13-6-4-3-5-12(13)14)22(19,20)18-11-16-10-17-18/h3-8,10-11H,2,9H2,1H3

InChI Key

BNALXLOGEUCSMK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NC=N3

Origin of Product

United States

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